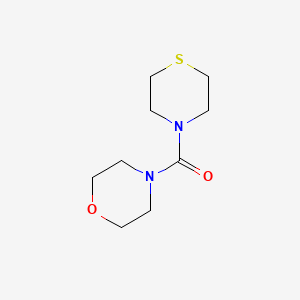

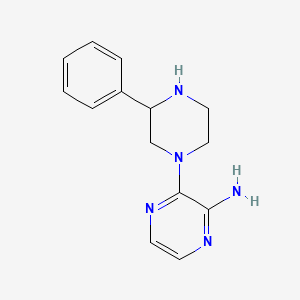

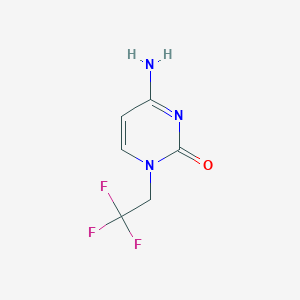

4-(Thiomorpholine-4-carbonyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs has been a subject of much study due to their biological and pharmacological importance . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholine and its thio analogue thiomorpholine are moieties with multifaceted roles, and have been seen to exhibit myriad physiological activity . This review discusses several analogues of morpholine and thiomorpholine synthesized by varied facile synthetic schemes resulting in substitution on multiple positions of the heterocycles .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Thiomorpholin-4-ylmethyl-phosphonic acid, a related compound, has been investigated for its effectiveness as a corrosion inhibitor for carbon steel in natural seawater. The study utilized electrochemical techniques and found that this compound, even in small concentrations, could significantly reduce the corrosion rate of carbon steel by altering the free corrosion potential towards a more noble direction. The interaction between the metal surface and the inhibitor was examined using Fourier Transform Infrared Spectroscopy, and the morphology of the metal surface was assessed through scanning electron microscopy, suggesting a strong bond formation that protects the metal from corrosion (Amar et al., 2008).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds involving morpholine derivatives for various applications, including as building blocks in medicinal chemistry. For instance, bridged bicyclic thiomorpholines have been developed as potentially useful building blocks, highlighting the importance of thiomorpholine and its derivatives in the synthesis of biologically active molecules. These compounds were synthesized from inexpensive starting materials through straightforward chemistry, demonstrating the versatility and utility of morpholine derivatives in chemical synthesis (Walker & Rogier, 2013).

Biological Activities

Another area of application is in the investigation of the biological activities of morpholine derivatives. Compounds such as 4-(phenylsulfonyl) morpholine have been studied for their antimicrobial properties against various strains, including multidrug-resistant ones. This research aims to understand the potential of morpholine derivatives in combating microbial resistance and developing new antimicrobial agents (Oliveira et al., 2015).

Eigenschaften

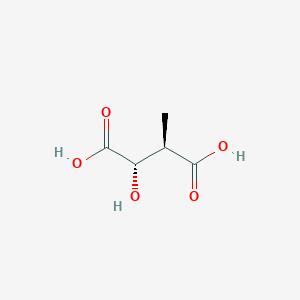

IUPAC Name |

morpholin-4-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDGJXWGXRLGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)

![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)